N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their significant role in drug design and discovery programs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often include the use of a copper catalyst to facilitate the dual S–H/N–H activation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation can also speed up the reaction process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and discovery, particularly in the development of new pharmaceuticals.
Industry: Applied in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act on cell surface receptors such as cytokine receptors and G-protein coupled receptors (GPCRs), including formyl peptide receptors (FPRs) and Toll-like receptors (TLRs). These interactions can activate intracellular signal pathways such as nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2), leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide include other sulfonamides and organosulfur compounds. Examples include:
- N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine
- Sulfones
- Sulfoxides
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to more targeted and effective applications in various fields, including medicine and industry .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJNADWWAGQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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